molecular formula C14H20N4O4S B2442843 ethyl 4-(2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 905693-02-9

ethyl 4-(2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2442843
CAS No.: 905693-02-9
M. Wt: 340.4
InChI Key: GHVUNZXVSBNQQI-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyrimidine moiety, and an ester functional group

Mechanism of Action

Target of Action

It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It has been suggested that triazole-pyrimidine hybrid compounds, which this compound is a part of, have promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound appears to exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, respectively. The compound’s interaction with these pathways suggests potential applications in the treatment of neurodegenerative diseases and other conditions characterized by inflammation and cellular stress.

Pharmacokinetics

The compound’s molecular weight, which is 260295 , suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.

Result of Action

The compound has shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Thioether Formation:

    Acylation: The acylation of the piperazine ring is carried out using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine and ester moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

Ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate

Uniqueness

Ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate is unique due to the presence of both the piperazine and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-3-22-14(21)18-6-4-17(5-7-18)12(19)9-23-11-8-10(2)15-13(20)16-11/h8H,3-7,9H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVUNZXVSBNQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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